[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
Description
The compound [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a dihydro-oxazole derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 2-position of the oxazole ring and two hydroxymethyl groups at the 4,4-positions. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBEULSQUKXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a trimethoxybenzyl halide reacts with the oxazole intermediate.
Reduction to Dimethanol: The final step involves the reduction of the intermediate to yield the dimethanol derivative, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the oxazole ring or the trimethoxyphenyl group, often using hydrogenation or metal hydrides.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
The oxazole ring structure has been linked to various anticancer activities. Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, the incorporation of the 3,4,5-trimethoxyphenyl group enhances the potency of these compounds as tubulin inhibitors, which disrupts microtubule dynamics essential for cell division.
Case Study:
A study published in International Journal of Molecular Sciences reported that oxazole derivatives showed promising results against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The compound [2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol was among those tested for its ability to inhibit cell proliferation significantly .
Antimicrobial Properties
Research indicates that oxazole derivatives possess antibacterial and antifungal properties. The effectiveness of these compounds against various pathogens has been documented in several studies.
Data Table: Antimicrobial Activity
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| 1 | 250 | Escherichia coli |
| 2 | 31.25 | Staphylococcus aureus |
| 3 | 125 | Bacillus subtilis |
| 4 | 62.5 | Pseudomonas aeruginosa |
| 5 | 31.25 | Candida albicans |
In a comparative study involving multiple oxazole derivatives, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Mechanism-Based Approaches
The mechanisms by which this compound exerts its effects are under investigation. It is believed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis.
Case Study:
A review highlighted the importance of structural modifications in enhancing the biological activity of oxazoles. The study emphasized that compounds with a trimethoxyphenyl group showed improved interactions with tubulin and other cellular targets .
Mechanism of Action
The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes like tubulin, affecting cell division and exhibiting anti-cancer properties. The oxazole ring may interact with various biological pathways, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydro-Oxazole Family
(a) [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Structure : Differs in the substitution pattern of the aryl group (4-methoxyphenyl vs. 3,4,5-trimethoxyphenyl).
- Properties: The reduced methoxy groups likely lower molecular weight and lipophilicity compared to the target compound. No direct solubility data are available, but its discontinued status parallels the target compound .
(b) [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol (CAS 727675-29-8)
- Structure : Substitutes the trimethoxyphenyl group with a 2-phenylethyl chain.
- Properties :
(c) [2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl]dimethanol (CAS 344266-46-2)
Functional Group and Substituent Analysis
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (pH 7.4) | Status |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₁NO₆* | ~283 | 3,4,5-Trimethoxyphenyl, dihydro-oxazole | Unknown | Discontinued |
| [2-(4-Methoxyphenyl)-...]dimethanol | C₁₂H₁₅NO₄ | 237.25 | 4-Methoxyphenyl | Unknown | Discontinued |
| [2-(2-Phenylethyl)-...]dimethanol | C₁₃H₁₇NO₃ | 235.29 | 2-Phenylethyl | >35.3 µg/mL | Available |
| [2-(4-CF₃-phenyl)thiazole-...]dimethanol | C₁₂H₉F₃NO₂S | 316.27 | 4-Trifluoromethylphenyl, thiazole | Unknown | Available |
*Estimated based on structural similarity.
Biological Activity
The compound [2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a member of the oxazole family and has garnered attention due to its potential biological activities. Oxazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H19NO6
- Molecular Weight : 297.31 g/mol
- Chemical Structure : The compound features a trimethoxyphenyl group attached to a dihydro-oxazole ring structure with two hydroxymethyl groups.
Biological Activity Overview
The biological activities of oxazole derivatives are largely influenced by their structural characteristics. The presence of electron-donating groups like methoxy enhances their reactivity and biological efficacy.
Anticancer Activity
Recent studies have indicated that oxazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated several oxazole derivatives for their anticancer properties against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The results demonstrated that compounds with similar structural motifs to this compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of oxazoles have also been extensively studied. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.
- Case Study 2 : Research focused on the antimicrobial efficacy of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. The tested compounds exhibited zones of inhibition comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
The mechanism underlying the biological activities of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
